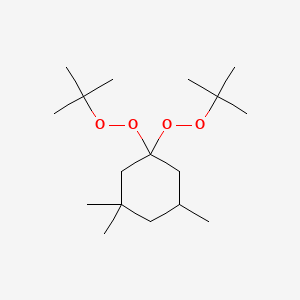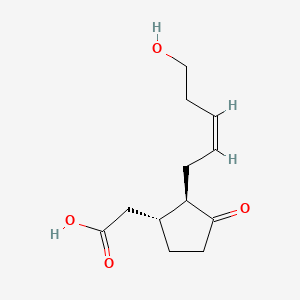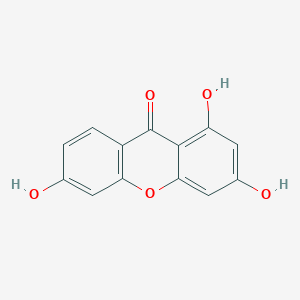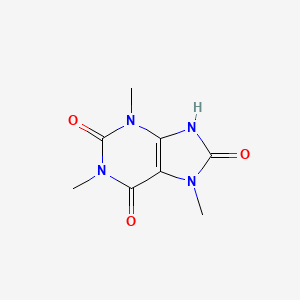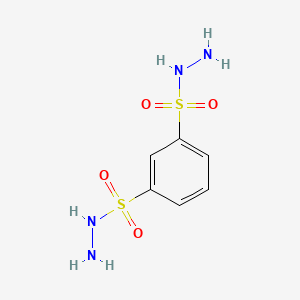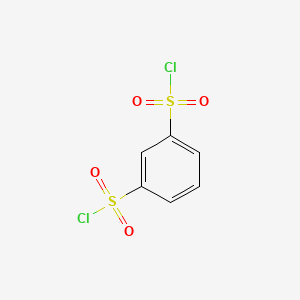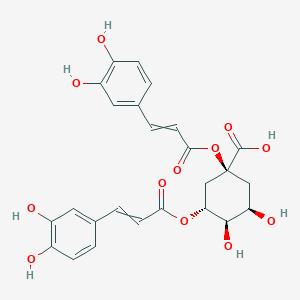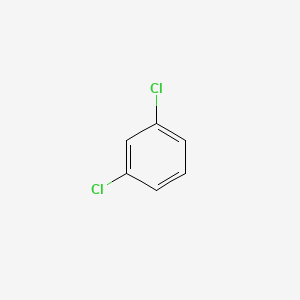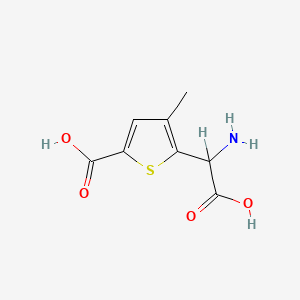
3-Matida
Overview
Description
5-[amino(carboxy)methyl]-4-methyl-2-thiophenecarboxylic acid is an alpha-amino acid.
Scientific Research Applications
Neuroprotective Effects of 3-MATIDA
3-Methyl-aminothiophene dicarboxylic acid (3-MATIDA) is primarily recognized for its potent and relatively selective antagonistic properties against the metabotropic glutamate 1 (mGlu1) receptor. Its efficacy has been notably observed in the context of reducing post-ischemic neuronal death. Studies have demonstrated that 3-MATIDA significantly mitigates neuronal death induced by oxygen and glucose deprivation (OGD), even when administered up to 60 minutes post-OGD. This neuroprotective action has been validated in both cultured murine cortical cells and rat organotypic hippocampal slice cultures. Additionally, systemic administration of 3-MATIDA shows promising reductions in brain infarct volumes following permanent middle cerebral artery occlusion in rats, suggesting its potential as a neuroprotective agent for conditions such as strokes or cerebral ischemia (Moroni et al., 2002).
Antioxidant and Anti-inflammatory Effects of Matrine
Matrine, a constituent of the Chinese herb Sophora flavescens Ait, has been attributed with various pharmacological activities including antioxidant and anti-inflammatory properties. It's shown to confer neuroprotection against cerebral ischemic injury by significantly reducing apoptotic neurons, alleviating neuronal morphological damage, and improving antioxidative enzyme activities. These findings highlight Matrine's potential in attenuating cerebral ischemic injury and underline its antioxidant and anti-apoptotic capabilities (Zhao et al., 2015).
Protection Against Aging-related Disorders
Matrine has also been observed to exert protective effects against aging-related disorders. It improves recognition, spatial memory impairment, and exercise endurance, potentially through its actions in reducing cellular senescence and oxidative stress. The substance has shown effectiveness in ameliorating aging-related changes such as pathological injuries and increases in certain gene expressions associated with aging. This suggests Matrine's potential utility in treating or preventing aging-associated disorders (Sun et al., 2018).
Protective Effects on Cardiomyocytes and Endothelial Cells
Research indicates that Matrine can protect cardiomyocytes against hyperglycemic stress by suppressing oxidative stress and promoting mitochondrial fusion, thereby improving cardiac function. This cardioprotective effect is linked with the activation of the mitofusin 2-induced mitochondrial fusion pathway, which is crucial in maintaining the integrity and function of mitochondria during stress conditions (Xiao et al., 2021). Furthermore, Matrine-type alkaloids have shown efficacy in inhibiting reactive oxygen species-mediated endothelial cell apoptosis by targeting specific signaling pathways, offering protection against advanced glycation end products-induced stress (Liu et al., 2017).
Future Directions
properties
IUPAC Name |
5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRBFEDDEWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439259 | |
| Record name | 3-MATIDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Matida | |
CAS RN |
518357-51-2 | |
| Record name | 3-MATIDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






